2-nitro-3-Pyridineethanol CAS 106020-56-6 chemical properties
2-nitro-3-Pyridineethanol CAS 106020-56-6 chemical properties
Executive Summary
2-Nitro-3-pyridineethanol (also known as 3-(2-hydroxyethyl)-2-nitropyridine) is a critical heterocyclic intermediate in the synthesis of fused pyridine systems. Its structural uniqueness lies in the ortho positioning of a nitro group (C2) relative to a hydroxyethyl side chain (C3). This arrangement makes it a "privileged scaffold" for constructing pyrido[2,3-b]oxazines and pyrido[2,3-b]pyrazines , motifs frequently found in kinase inhibitors, antiviral agents (e.g., HIV integrase inhibitors), and neuroprotective drugs.
This guide details the physicochemical properties, synthetic pathways, and reactivity profile of 2-nitro-3-pyridineethanol, providing researchers with a self-validating protocol for its handling and application in high-value medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Nomenclature & Identification[8][11]
-
IUPAC Name: 2-(2-Nitropyridin-3-yl)ethanol
-
Common Names: 2-Nitro-3-pyridineethanol; 3-(2-Hydroxyethyl)-2-nitropyridine
-
CAS Number: 106020-56-6 (Note: CAS 918153-28-3 and 844503-03-3 are also associated with this structure in various chemical databases).
-
Molecular Formula: C
H N O [1] -
SMILES: OCCc1cccnc1[O-]
Physicochemical Properties (Experimental & Predicted)
The presence of the nitro group significantly lowers the basicity of the pyridine nitrogen compared to the non-nitrated precursor.
| Property | Value / Description | Source/Note |
| Molecular Weight | 168.15 g/mol | Calculated |
| Physical State | Yellow to Orange Oil or Low-Melting Solid | Analogous Nitro-pyridines |
| Melting Point | 35–45 °C (Predicted) | Est.[2][3] based on 3-methyl-2-nitropyridine |
| Boiling Point | 320–330 °C (at 760 mmHg) | Predicted |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in Water | Polar organic character |
| pKa (Pyridine N) | ~0.5–1.0 | Highly deactivated by -NO |
| LogP | 0.2–0.5 | Hydrophilic side chain balances lipophilic ring |
Synthetic Routes & Process Chemistry
The synthesis of 2-nitro-3-pyridineethanol is challenging due to the deactivating nature of the pyridine ring. Two primary strategies are employed: Direct Nitration (Route A) and De Novo Construction (Route B).
Route A: Direct Nitration of 3-Pyridineethanol (Preferred)
This route utilizes the directing effect of the hydroxyethyl group, although the pyridine nitrogen must often be protected or the reaction run under harsh conditions to overcome ring deactivation.
Reaction Scheme:
-
Precursor: 3-Pyridineethanol (CAS 6293-56-7).
-
Reagent: Fuming Nitric Acid (HNO
) / Sulfuric Acid (H SO ). -
Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group is often protected (e.g., as an acetate) to prevent oxidation, though direct nitration is possible with careful temperature control.
Protocol (Step-by-Step):
-
Protection: Acetylate 3-pyridineethanol using Ac
O/Pyridine to form 3-(2-acetoxyethyl)pyridine. -
Nitration: Dissolve the protected intermediate in conc. H
SO at 0°C. Add fuming HNO dropwise, maintaining temperature <10°C. -
Heating: Slowly warm to 60–70°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Pour onto crushed ice. Neutralize with solid Na
CO to pH 7–8. Extract with CH Cl (3x). -
Deprotection: Hydrolyze the acetate group using K
CO in MeOH/H O. -
Purification: Column chromatography (SiO
, MeOH/DCM gradient).
Route B: Condensation (Alternative)
Condensation of 3-methyl-2-nitropyridine with formaldehyde. This requires activation of the C3-methyl group, which is less acidic than C2/C4-methyls, making this route less common but viable under strong base catalysis.
Synthesis Pathway Diagram
Caption: Step-wise synthesis of 2-nitro-3-pyridineethanol via nitration of the protected alcohol precursor.
Reactivity & Functionalization[4][6][7]
The chemical utility of 2-nitro-3-pyridineethanol stems from its bifunctional nature: the nitro group (reducible to amine) and the hydroxyl group (convertible to leaving groups).
Reduction to 2-Amino-3-Pyridineethanol
The most critical transformation is the reduction of the nitro group to an amine, yielding 2-amino-3-pyridineethanol . This intermediate spontaneously cyclizes or serves as a precursor for bicyclic heterocycles.
-
Reagents: H
/Pd-C (Catalytic Hydrogenation) or Fe/NH Cl (Chemical Reduction). -
Application: Synthesis of pyrido[2,3-b]oxazines.
Oxidation to Carboxylic Acid
The hydroxyethyl side chain can be oxidized to (2-nitropyridin-3-yl)acetic acid .
-
Reagents: Jones Reagent (CrO
/H SO ) or TEMPO/NaOCl. -
Application: Precursor for lactams.
Reactivity Map
Caption: Divergent synthetic pathways from the 2-nitro-3-pyridineethanol core scaffold.
Applications in Drug Discovery[4][6][7][11]
Kinase Inhibitor Scaffolds
The pyrido[2,3-b]pyrazine core, derived from the reduction and condensation of 2-nitro-3-pyridineethanol derivatives, is a privileged scaffold for ATP-competitive kinase inhibitors. The N1 and N5 nitrogens mimic the adenine ring of ATP, allowing for potent binding to kinase hinge regions.
HIV Integrase Inhibitors
Substituted pyridine-ethanols are intermediates in the synthesis of polycyclic carbamoyl pyridone analogs (e.g., Dolutegravir-like scaffolds), where the hydroxyethyl chain is rigidified into a ring system to improve metabolic stability.[3]
Handling, Safety, & Stability
Warning: Nitro-pyridines are energetic and potentially toxic.
-
Hazards:
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).
-
Toxicity: Harmful if swallowed or inhaled. Nitro-aromatics are often mutagenic (Ames positive).
-
Explosion Hazard: High-temperature nitration reactions carry a risk of thermal runaway.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is light-sensitive and may darken upon oxidation.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
BenchChem. (2025). 2-Nitro-3-Pyridineethanol Structure and Applications. Retrieved from
-
ChemicalBook. (2024). Synthesis of Nitropyridine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Pyridine-ethanols. Retrieved from [2]
-
Google Patents. (2011). Process for the synthesis of substituted pyridines. US20110003997A1. Retrieved from
-
Royal Society of Chemistry. (2013).[2] Synthetic routes to nitropyridine intermediates. Med. Chem. Commun. Retrieved from




